1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate

Catalog No.
S14301292
CAS No.
22791-20-4
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarb...

CAS Number

22791-20-4

Product Name

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate

IUPAC Name

(2,2,7-trimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-7-5-6-8(15-11(14)13-4)10-9(7)16-12(2,3)17-10/h5-6H,1-4H3,(H,13,14)

InChI Key

QRVOHSBDBLBNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC(=O)NC)OC(O2)(C)C

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate, also known as 2,2,7-trimethyl-1,3-benzodioxol-4-yl methylcarbamate, is an organic compound with the molecular formula C12H15NO4C_{12}H_{15}NO_{4} and a molecular weight of approximately 237.25 g/mol. This compound features a benzodioxole moiety, which is characterized by a dioxole ring fused to a benzene ring. The structure includes a methylcarbamate group that contributes to its chemical properties and potential biological activities. With a density of 1.175 g/cm³ and a boiling point of 315.9ºC at 760 mmHg, it is a stable compound under standard conditions .

Typical for carbamates and benzodioxoles:

  • Hydrolysis: The methylcarbamate group can be hydrolyzed to form the corresponding amine and methanol.
  • Oxidation: The benzodioxole moiety can be oxidized to introduce additional functional groups.
  • Substitution Reactions: The methyl group in the carbamate can be substituted with other nucleophiles under appropriate conditions.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .

The synthesis of 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate typically involves several steps:

  • Formation of the Benzodioxole Moiety: This can be synthesized from catechol using disubstituted halomethanes.
  • Carbamate Formation: The benzodioxole derivative is reacted with methyl isocyanate or another suitable source of the carbamate group under controlled conditions.

These methods can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agriculture: It could be explored for use in agrochemicals due to its antimicrobial properties.
  • Chemical Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.

Further research is needed to fully explore these applications and validate their effectiveness .

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that the unique structural features of the benzodioxole moiety may influence its interactions within biological systems. Investigating these interactions could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural characteristics with 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate:

Compound NameStructural FeaturesUnique Properties
1,3-BenzodioxoleSimplified structure without carbamateBasic framework for many derivatives
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamineContains a similar benzodioxole moietyDifferent functional groups enhance bioactivity
1,3-BenzodioxolylbutanamineRelated structure used in various applicationsVaries in side chains affecting solubility

The uniqueness of 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate lies in its combination of the benzodioxole structure with a carbamate group that may confer distinct chemical reactivity and biological activity compared to simpler analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10010796 g/mol

Monoisotopic Mass

237.10010796 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types